Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-benzodiazol-5-amine structure
1H-1,3-benzodiazol-5-amine structure
Product Name:1H-1,3-benzodiazol-5-amine
N.o CAS:934-22-5
MF:C7H7N3
MW:133.150580644608
MDL:MFCD00465258
CID:806600
PubChem ID:253660004
Update Time:2025-06-12

1H-1,3-benzodiazol-5-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-BENZOIMIDAZOL-5-YLAMINE
    • 1H-1,3-Benzimidazol-5-amine
    • 1H-Benzimidazol-6-amine
    • 3H-Benzoimidazol-5-Ylamine
    • 5-Aminobenzimidazole
    • 5-AMinobenzotriazole
    • 6-AMINO-1H-BENZIMIDAZOLE
    • 1H-1,3-Benzodiazol-6-amine
    • 1H-Benzo[d]imidazol-5-amine
    • 6-Aminobenzimidazole
    • NSC 231612
    • 1H-Benzimidazol-5-amine
    • 1H-Benzo[d]imidazol-6-amine
    • 1H-1,3-benzodiazol-5-amine
    • Benzimidazole, 6-amino-
    • BENZIMIDAZOLE, 5-AMINO-
    • Benzimidazol-5-ylamine
    • Benzimidazol-5-amine
    • 5-amino-1h-benzimidazole
    • 1H-benzimidazol-5-ylamine
    • 5-AMINO-1H-
    • 1H-Benzimidazol-5-amine (9CI)
    • Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
    • Benzimidazole, 5-amino- (8CI)
    • 3H-Benzo[d]imidazol-5-amine
    • SCHEMBL115965
    • DTXSID70239406
    • MFCD00465258
    • 5-AMINO-1H-BENZOIMIDAZOLE
    • MFCD00831692
    • F2158-1066
    • 2P-043
    • NCGC00184564-01
    • A2605
    • 3H-benzimidazol-5-ylamine
    • CHEMBL1617811
    • BENZIMIDAZOLE, 5(OR 6)-AMINO-
    • Oprea1_342288
    • BCP11467
    • 55299-95-1
    • 5-aminobenzimidazole, AldrichCPR
    • 1H-benzoimidazol-5-amine
    • DTXCID50161897
    • 5-aminobenzimdazole
    • 6-Aminobenzimidazole, 95%
    • 934-22-5
    • UNII-7L7289019S
    • (1H-benzimidazol-5yl) amine
    • NSC-231612
    • Oprea1_610116
    • BDBM50455561
    • NSC231612
    • 5-amino-1H-benzo[d]imidazole
    • CS-0096864
    • 1H-Benzimidazol-6-amine #
    • 5-amino benzimidazole
    • J-519689
    • 3H-benzimidazol-5-amine
    • SY002960
    • Z1741960823
    • 1H-benzimidazole-6-amine
    • 7L7289019S
    • EN300-57442
    • STK731665
    • AC-2803
    • 5-amino-benzimidazole
    • F11742
    • 1H-1 pound not3-Benzimidazol-5-amine
    • AKOS000111798
    • AMINOBENZIMIDAZOLE, 5-
    • NCGC00184564-02
    • benzimidazolamine
    • AKOS003574217
    • NS00039556
    • AH-034/32844026
    • Q27268505
    • 3H-BENZO(D)IMIDAZOL-5-AMINE
    • 1H-benzimidazol-5-amine dihydrochloride
    • PS-4509
    • ALBB-023267
    • 5-aminobenzimidazol
    • BBL011727
    • EINECS 213-279-0
    • MDL: MFCD00465258
    • Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
    • Chave InChI: WFRXSXUDWCVSPI-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C=2)N)NC=1

Propriedades Computadas

  • Massa Exacta: 133.06400
  • Massa monoisotópica: 133.063997
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 126
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.1
  • Superfície polar topológica: 54.7

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.367
  • Ponto de Fusão: 162.0 to 167.0 deg-C
  • Ponto de ebulição: 222°C/3.5mmHg(lit.)
  • Ponto de Flash: 273.2℃
  • PSA: 54.70000
  • LogP: 1.72630
  • λmax: 300(EtOH)(lit.)

1H-1,3-benzodiazol-5-amine Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36
  • Instrução de Segurança: S26; S36/37/39
  • RTECS:DD5785000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Room temperature

1H-1,3-benzodiazol-5-amine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
725005-500MG
1H-1,3-benzodiazol-5-amine
934-22-5
500mg
¥864.6 2023-11-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS003539-250MG
5-aminobenzimidazole
934-22-5
250mg
¥1143.73 2023-11-13
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XD02489-1000g
1h-benzoimidazol-5-ylamine
934-22-5 95%
1000g
$650 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2605-1g
1H-1,3-benzodiazol-5-amine
934-22-5 98.0%(GC&T)
1g
¥900.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2605-5g
1H-1,3-benzodiazol-5-amine
934-22-5 98.0%(GC&T)
5g
¥3130.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853099-5g
5-Aminobenzimidazole
934-22-5 ≥97%
5g
¥782.00 2022-01-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A51560-5g
6-Aminobenzimidazole
934-22-5 ≥97%
5g
¥628.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A51560-1g
6-Aminobenzimidazole
934-22-5
1g
¥268.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A51560-200mg
6-Aminobenzimidazole
934-22-5
200mg
¥78.0 2021-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853099-200mg
5-Aminobenzimidazole
934-22-5 ≥97%
200mg
¥82.00 2022-01-10

1H-1,3-benzodiazol-5-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, rt
Referência
Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) ,  Rhodium ,  Silica Solvents: Water ;  7 - 30 min, 110 °C
Referência
Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water
Zhou, Junjie; Li, Yunong; Sun, Hong-bin; Tang, Zhike; Qi, Li; et al, Green Chemistry, 2017, 19(14), 3400-3407

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ;  25 min, 110 °C
Referência
Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes
Bao, Hongjie; Li, Yunong; Liu, Lei; Ai, Yongjian; Zhou, Junjie; et al, Chemistry - A European Journal, 2018, 24(54), 14418-14424

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide ,  Graphene (oxide) Solvents: Methanol ;  90 °C
Referência
Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions
Sun, Hong-bin; Ai, Yongjian; Li, Dong; Tang, Zhike; Shao, Zixing; et al, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  15 h, 50 bar, 120 °C
Referência
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarin
El Kihel, Abdellatif; Benchidmi, Mohamed; Essassi, El Mokhtar; Bauchat, Patrick; Danion-Bougot, Renee, Synthetic Communications, 1999, 29(14), 2435-2445

Método de produção 7

Condições de reacção
1.1 Reagents: Acetic acid ,  Iron Solvents: Methanol ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referência
Preparation of pyrazine derivatives as FXIa inhibitors
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Referência
Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents
Ke, Yazhen; Zhi, Xiaoyan; Yu, Xiang; Ding, Guodong; Yang, Chun; et al, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 - 3 h, rt
Referência
Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles
Banks, Elizabeth C.; Doughty, Stephen W.; Toms, Steven M.; Wheelhouse, Richard T.; Nicolaou, Anna, FEBS Journal, 2007, 274(1), 287-299

Método de produção 10

Condições de reacção
1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ;  5 min, rt
Referência
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature
Jang, Mingyeong; Lim, Taeho ; Park, Byoung Yong; Han, Min Su, Journal of Organic Chemistry, 2022, 87(2), 910-919

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) ,  Tin oxide (SnO2) (carbon supported) Solvents: Methanol ;  60 min, 110 °C
Referência
Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction
Qi, Li; Li, Yunong; Liu, Lei; Zhou, Junjie; Ai, Yongjian; et al, ChemistrySelect, 2017, 2(27), 8288-8295

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Methanol ;  8 h, 1 MPa, 100 °C
Referência
Chemoselective hydrogenation of functionalized nitroarenes using MOF-derived Co-based catalysts
Wang, Xi; Li, Yingwei, Journal of Molecular Catalysis A: Chemical, 2016, 420, 56-65

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) ,  Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ;  10 h, 100 °C
Referência
Efficient and highly selective iron-catalyzed reduction of nitroarenes
Jagadeesh, Rajenahally V.; Wienhoefer, Gerrit; Westerhaus, Felix A.; Surkus, Annette-Enrica; Pohl, Marga-Martina; et al, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol ,  Water ;  2 h, 72 - 76 °C
Referência
Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor
Penieres-Carrillo, Jose-Guillermo; Rios-Guerra, Hulme; Perez-Flores, Javier; Rodriguez-Molina, Braulio; Torres-Reyes, Angeles; et al, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ;  60 min, 110 °C
Referência
Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water
Ai, Yongjian ; Liu, Lei; Zhang, Cheng; Qi, Li; He, Mengqi; et al, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ;  60 min, 110 °C
Referência
Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics
Ai, Yongjian; Liu, Lei; Jing, Ke; Qi, Li; Fan, Zhibo; et al, Nano-Structures & Nano-Objects, 2017, 10, 116-124

Método de produção 17

Condições de reacção
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide ,  Water ;  10 h, 300 - 350 psi, 150 °C
Referência
Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor
Xue, Chengwen; Li, Jiesheng; Lee, Jin Ping; Zhang, Ping; Wu, Jie, Reaction Chemistry & Engineering, 2019, 4(2), 346-350

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Referência
Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Synthesis, 2006, (19), 3316-3340

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium fluoride ,  Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ;  rt; 30 min, rt
Referência
Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups
Rahaim, Ronald J. Jr.; Maleczka, Robert E. Jr., Organic Letters, 2005, 7(22), 5087-5090

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ;  60 - 70 °C
Referência
Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates
, World Intellectual Property Organization, , ,

1H-1,3-benzodiazol-5-amine Raw materials

1H-1,3-benzodiazol-5-amine Preparation Products

1H-1,3-benzodiazol-5-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
Número da Ordem:A11004
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:29
Preço ($):394.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine
A11004
Pureza:99%
Quantidade:100g
Preço ($):394.0
E- mail